4-HEXEN-3-ONE

Descripción

BenchChem offers high-quality 4-HEXEN-3-ONE suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-HEXEN-3-ONE including the price, delivery time, and more detailed information at info@benchchem.com.

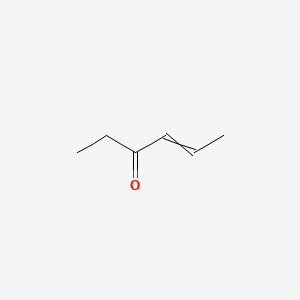

Structure

3D Structure

Propiedades

IUPAC Name |

hex-4-en-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O/c1-3-5-6(7)4-2/h3,5H,4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEWIGMWODIRUJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C=CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4047670 | |

| Record name | 4-Hexen-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4047670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2497-21-4 | |

| Record name | 4-Hexen-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2497-21-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hexen-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4047670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to 4-Hexen-3-one: Chemical Properties, Molecular Structure, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hexen-3-one, an α,β-unsaturated ketone, is a molecule of significant interest across various scientific disciplines, from flavor chemistry to synthetic organic chemistry and drug development.[1][2] Its conjugated enone system imparts unique reactivity, making it a valuable synthon for the construction of more complex molecular architectures.[3][4] This guide provides a comprehensive technical overview of 4-hexen-3-one, encompassing its molecular structure, physicochemical properties, synthesis, and characteristic reactivity. Detailed spectroscopic data for isomer differentiation, along with established experimental protocols and safety considerations, are presented to serve as a critical resource for professionals in the field.

Molecular Structure and Isomerism

4-Hexen-3-one (C₆H₁₀O) is a carbonyl compound characterized by a carbon-carbon double bond conjugated to a ketone functional group.[1] This structural feature is the primary determinant of its chemical behavior. The presence of the double bond allows for geometric isomerism, resulting in cis (Z) and trans (E) configurations.[1] The general CAS Registry Number 2497-21-4 often refers to the predominantly trans isomer or a mixture.[5][6]

The molecular structure of 4-hexen-3-one is depicted below, illustrating the connectivity of the atoms.

Caption: Molecular Structure of 4-Hexen-3-one

Physicochemical Properties

A thorough understanding of the physical and chemical properties of 4-hexen-3-one is fundamental for its handling, application, and the design of synthetic routes. The key quantitative data are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₀O | [5] |

| Molecular Weight | 98.14 g/mol | [5] |

| CAS Number | 2497-21-4 (predominantly trans) | [5][6] |

| Appearance | Colorless to pale yellow liquid | [4][7] |

| Odor | Pungent, ethereal, fruity, metallic | [4][8][9] |

| Boiling Point | 135-137 °C | [8][10] |

| Density | 0.858 g/mL at 25 °C | [8][10] |

| Refractive Index (n20/D) | 1.44 | [8][10] |

| Flash Point | 34 °C (93.2 °F) - closed cup | [4] |

| Solubility | Slightly soluble in water; soluble in organic solvents and oil. | [7][11] |

| logP | 1.39 | [9] |

Synthesis of 4-Hexen-3-one

Several synthetic methodologies have been developed for the preparation of 4-hexen-3-one. A prominent and industrially relevant method is the catalytic dehydration of 4-hydroxy-3-hexanone.[2][12][13]

Catalytic Dehydration of 4-Hydroxy-3-hexanone

This method involves the acid-catalyzed elimination of water from 4-hydroxy-3-hexanone to generate the conjugated double bond of 4-hexen-3-one.[2]

Reaction: C₆H₁₂O₂ (4-hydroxy-3-hexanone) → C₆H₁₀O (4-hexen-3-one) + H₂O

The process typically utilizes a solid acid catalyst in a fixed-bed reactor system.[2][13]

Caption: Catalytic Dehydration Workflow for 4-Hexen-3-one Synthesis

Other Synthetic Routes

Alternative synthetic pathways to 4-hexen-3-one include:

-

Hydration of 4-hexyn-2-one: This reaction is typically catalyzed by aqueous sulfuric acid and mercuric sulfate.[10]

-

Hydrogenation of 2-hexen-5-yn-4-one: This process involves the selective hydrogenation of the alkyne functionality over a palladium-calcium carbonate catalyst.[10]

Chemical Reactivity: The Role of the Enone System

The conjugated enone system in 4-hexen-3-one is the locus of its reactivity. This moiety renders the molecule susceptible to nucleophilic attack, a characteristic that is of particular interest in the context of drug development.

Michael Addition

As an α,β-unsaturated ketone, 4-hexen-3-one is a Michael acceptor.[1][2] It can undergo conjugate addition reactions with a variety of nucleophiles. This reactivity is believed to be the basis for some of its observed biological activities, such as urease inhibition, where a sulfhydryl group from a cysteine residue in the enzyme's active site is thought to add to the double bond of the enone, leading to enzyme inactivation.[2]

Polymerization

The activated double bond in 4-hexen-3-one also makes it prone to polymerization, which can be initiated by heat, light, radical initiators, or strong bases.[14] This is an important consideration for its storage and handling, as unwanted polymerization can lead to low yields in reactions and potential safety hazards.[14] To mitigate this, storage in a cool, dark place under an inert atmosphere is recommended, and the addition of a radical inhibitor may be necessary for long-term storage.[14]

Spectroscopic Characterization

The differentiation between the (E) and (Z) isomers of 4-hexen-3-one is primarily achieved through spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.[1]

| Spectroscopic Technique | Key Differentiating Feature |

| ¹H NMR | The coupling constant (J) between the vinylic protons (H-4 and H-5) is significantly different. For the trans (E) isomer, the J-coupling is typically in the range of 15-18 Hz, while for the cis (Z) isomer, it is in the range of 10-12 Hz.[15] |

| ¹³C NMR | The chemical shifts of the carbon atoms in proximity to the double bond will differ between the two isomers due to steric effects.[1] |

| Infrared (IR) Spectroscopy | The C-H out-of-plane bending vibration for the vinylic hydrogens is a key distinguishing feature. The trans isomer typically shows a strong absorption band around 970 cm⁻¹, while the cis isomer exhibits a band around 690 cm⁻¹.[1] |

| Mass Spectrometry (MS) | The electron ionization (EI) mass spectra of both isomers are expected to show a molecular ion peak (M⁺) at m/z 98.[1] |

Experimental Protocol: Urease Inhibition Assay

The following is a generalized protocol for assessing the urease inhibitory activity of 4-hexen-3-one, a potential application in drug development.

Objective: To determine the in vitro urease inhibitory activity of 4-hexen-3-one.

Materials:

-

Jack bean urease

-

Urea

-

Phosphate buffer (pH 7.4)

-

4-Hexen-3-one

-

Positive control (e.g., thiourea)

-

Nessler's reagent

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Solutions: Prepare stock solutions of urease, urea, 4-hexen-3-one, and the positive control in the appropriate buffer.

-

Incubation: In a 96-well plate, add the urease solution and various concentrations of 4-hexen-3-one (or the positive control). Incubate at a controlled temperature (e.g., 37 °C) for a defined period (e.g., 15-30 minutes).

-

Reaction Initiation: Add the urea solution to each well to initiate the enzymatic reaction. Incubate for another set period (e.g., 30 minutes).

-

Quantification of Ammonia: Stop the reaction and quantify the amount of ammonia produced using a colorimetric method, such as the addition of Nessler's reagent, and measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

Caption: Workflow for Urease Inhibition Assay

Safety and Handling

4-Hexen-3-one is a flammable liquid and vapor.[16][17] It is harmful if swallowed and causes skin and serious eye irritation.[16][18] It may also cause respiratory irritation.[16]

Precautionary Measures:

-

Keep away from heat, sparks, open flames, and other ignition sources.[16][17]

-

Wear appropriate personal protective equipment (PPE), including gloves, eye protection, and flame-retardant clothing.[17][18]

-

Store in a cool, dry, and well-ventilated place in a tightly closed container.[14][17]

-

Ground and bond containers and receiving equipment to prevent static discharge.[17]

Applications in Research and Development

4-Hexen-3-one serves as a versatile building block in organic synthesis.[4][] Its applications extend to:

-

Flavor and Fragrance Industry: Due to its pungent, fruity aroma, it is used as a flavoring agent in various food products.[2][8]

-

Organic Synthesis: As a Michael acceptor, it participates in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, enabling the synthesis of more complex molecules.[4]

-

Drug Development: Its potential as an antimicrobial and enzyme inhibitory agent is an active area of research.[2][8] For instance, it has shown inhibitory activity against Helicobacter pylori and Mycobacterium tuberculosis.[8]

-

Analytical Chemistry: It is used to obtain oxidation reference spectra for monitoring the oxidation of edible oils by FTIR analysis.[5]

Conclusion

4-Hexen-3-one is a multifaceted molecule with a rich chemistry and a growing number of applications. Its unique structural and reactive properties make it a valuable tool for researchers and professionals in organic synthesis, medicinal chemistry, and materials science. A thorough understanding of its properties, synthesis, and reactivity is crucial for harnessing its full potential in the development of new technologies and therapeutic agents.

References

- Santa Cruz Biotechnology. (n.d.). 4-Hexen-3-one, predominantly trans. SCBT.

- NINGBO INNO PHARMCHEM CO.,LTD. (2026, March 27). The Role of 4-Hexen-3-one in Advancing Organic Synthesis and Chemical Research.

- NIST. (n.d.). 4-Hexen-3-one. NIST WebBook.

- The Good Scents Company. (n.d.). 4-hexen-3-one, 2497-21-4.

- Sigma-Aldrich. (n.d.). 4-Hexen-3-one.

- FooDB. (2010, April 8). Showing Compound 4-Hexen-3-one (FDB013898).

- Cheméo. (n.d.). Chemical Properties of 4-Hexen-3-one (CAS 2497-21-4).

- ChemicalBook. (2026, January 13). 4-HEXEN-3-ONE.

- Google Patents. (2014, October 15). Method for preparing 4-hexen-3-one by catalytic dehydration of 4-hydroxyl-3-hexanone.

- PubChem. (n.d.). 4-Hexen-3-one, (4Z)-.

- BenchChem. (n.d.). An In-depth Technical Guide to the Isomers of 4-Hexen-3-one and Their Characterization.

- SIELC Technologies. (2018, February 16). 4-Hexen-3-one.

- ChemicalBook. (n.d.). 4-HEXEN-3-ONE,5-HYDROXY synthesis.

- Tokyo Chemical Industry Co., Ltd. (n.d.). (E)-4-Hexen-3-one.

- BOC Sciences. (n.d.). CAS 2497-21-4 (4-Hexen-3-one).

- PubChem. (n.d.). 4-Hexen-3-one.

- BenchChem. (n.d.). An In-depth Technical Guide to 4-Hexen-3-one: From Discovery to Therapeutic Potential.

- BenchChem. (n.d.). Preventing polymerization of 4-Hexen-3-one during reactions.

- SpectraBase. (n.d.). 4-Hexen-3-one, predominantly trans - Optional[1H NMR] - Spectrum.

- Synerzine. (2018, June 22). 4-Hexen-3-one Safety Data Sheet.

- Google Patents. (n.d.). CN103030541A - Production method of 4-hexene-3-one by catalyzed dehydration of 4-hydroxy-3-hexanone.

- CymitQuimica. (n.d.). CAS 2497-21-4: 4-Hexen-3-one.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET - 4-Hexen-3-one.

- BenchChem. (n.d.). An In-depth Technical Guide to 4-Hexen-3-one.

- BenchChem. (n.d.). A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of 4-Hexen-3-one and Its Derivatives.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. scbt.com [scbt.com]

- 6. 4-Hexen-3-one [webbook.nist.gov]

- 7. CAS 2497-21-4: 4-Hexen-3-one | CymitQuimica [cymitquimica.com]

- 8. 4-己烯-3-酮 ≥92% | Sigma-Aldrich [sigmaaldrich.com]

- 9. Showing Compound 4-Hexen-3-one (FDB013898) - FooDB [foodb.ca]

- 10. 4-HEXEN-3-ONE | 2497-21-4 [chemicalbook.com]

- 11. 4-Hexen-3-one | C6H10O | CID 5365811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Method for preparing 4-hexen-3-one by catalytic dehydration of 4-hydroxyl-3-hexanone - Eureka | Patsnap [eureka.patsnap.com]

- 13. CN103030541A - Production method of 4-hexene-3-one by catalyzed dehydration of 4-hydroxy-3-hexanone - Google Patents [patents.google.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. synerzine.com [synerzine.com]

- 17. fishersci.com [fishersci.com]

- 18. 4-hexen-3-one, 2497-21-4 [thegoodscentscompany.com]

Whitepaper: Modulating Covalent Warhead Reactivity—A Deep Dive into the Michael Acceptor Kinetics of 4-Hexen-3-one

Executive Summary

In the landscape of targeted covalent inhibitors (TCIs) and chemical toxicology, the α,β -unsaturated carbonyl moiety remains the most privileged "warhead" for cysteine engagement. However, the therapeutic window of these compounds is strictly dictated by the electrophilicity of the Michael acceptor. This technical guide explores the reactivity profile of 4-hexen-3-one , a well-characterized β -substituted enone. By analyzing its structural kinetics, researchers can utilize 4-hexen-3-one as a foundational model for understanding how steric and electronic modifications attenuate thiol reactivity in modern drug design.

The Mechanistic Logic of 4-Hexen-3-one Reactivity

The defining structural characteristic of 4-hexen-3-one is its ethyl-substituted carbonyl and methyl-substituted β -carbon. In a standard thia-Michael addition, the lowest unoccupied molecular orbital (LUMO) of the α,β -unsaturated system is attacked by the highest occupied molecular orbital (HOMO) of a thiolate nucleophile.

Causality of β -Substitution: Terminal enones (e.g., 1-hexen-3-one) are hyper-reactive because their β -carbon is sterically unhindered, leading to rapid, often indiscriminate alkylation of cellular thiols. By introducing a methyl group at the β -position (as seen in 4-hexen-3-one), the activation energy ( Eact ) of the transition state is significantly raised due to steric clash with the incoming nucleophile 1[1]. This structural dampening is a foundational principle in TCI design, allowing medicinal chemists to tune the warhead's half-life to match the residence time of the non-covalent binding scaffold.

Logic of the Thia-Michael addition between 4-hexen-3-one and glutathione.

Quantitative Kinetics and Structure-Activity Relationships

To benchmark the reactivity of 4-hexen-3-one, researchers utilize the kinetic glutathione (GSH) chemoassay. GSH acts as a surrogate for intracellular protein thiols (e.g., cysteine residues). The second-order rate constant ( kGSH ) provides a quantifiable metric of electrophilicity.

Table 1: Comparative kGSH values of representative Michael acceptors

| Compound | Structural Classification | kGSH ( L⋅mol−1⋅min−1 ) | Toxicological / Reactivity Profile |

| 1-Hexen-3-one | Terminal Enone | > 1000 | High acute toxicity / Non-selective |

| 3-Penten-2-one | β -Substituted Enone | 26.7 | Moderate reactivity / Tunable |

| 4-Hexen-3-one | β -Substituted Enone | 26.1 | Moderate reactivity / Tunable |

| Ethyl Acrylate | Terminal Acrylate | 10.6 | Low-Moderate reactivity |

As demonstrated in comparative chemoassays, 4-hexen-3-one exhibits a kGSH of 26.1 L⋅mol−1⋅min−1 , which is approximately 2.5-fold higher than ethyl acrylate but orders of magnitude lower than terminal enones [[2]](2]. This moderate reactivity places it in an ideal kinetic window for studying reversible versus irreversible covalent binding dynamics.

Self-Validating Experimental Methodologies

Accurate determination of kGSH requires a robust, self-validating experimental protocol. The following workflow details the LC-MS-based kinetic GSH assay, specifically optimized for α,β -unsaturated ketones 3[3].

Self-validating experimental workflow for the kinetic GSH chemoassay.

Protocol: Kinetic GSH Chemoassay via UHPLC-MS

Rationale & Causality: This assay is conducted under pseudo-first-order conditions (100-fold molar excess of GSH). By keeping the nucleophile concentration effectively constant, the bimolecular rate equation simplifies to a first-order decay. This mathematical linearization minimizes errors in rate constant derivation.

-

Step 1: Reagent Preparation

-

Prepare a 10 mM stock of 4-hexen-3-one in anhydrous DMSO to prevent premature hydration.

-

Prepare a 10 mM GSH solution in 100 mM Phosphate Buffered Saline (PBS) at pH 7.4.

-

Critical Causality: The buffer must contain 1 mM EDTA. EDTA chelates trace transition metals (e.g., Fe3+ , Cu2+ ) that catalyze the auto-oxidation of GSH into its disulfide dimer (GSSG). Without EDTA, baseline GSH depletion would artificially inflate the calculated reaction rate.

-

-

Step 2: Reaction Initiation

-

Equilibrate the GSH solution to 37 °C to mimic physiological thermodynamics.

-

Spike the 4-hexen-3-one stock into the GSH solution to achieve a final electrophile concentration of 100 µM. Vortex immediately.

-

-

Step 3: Time-Course Sampling and Quenching

-

At intervals of 0, 15, 30, 60, 120, and 240 minutes, extract 50 µL aliquots.

-

Quench the reaction by adding 50 µL of cold acetonitrile containing 1% formic acid.

-

Critical Causality: The acidic shift (lowering pH < 3) rapidly protonates the highly reactive thiolate anion ( pKa ~8.8) back to a neutral thiol, instantly halting the nucleophilic attack. The organic solvent simultaneously stabilizes the analyte for mass spectrometry.

-

-

Step 4: UHPLC-MS Analysis & Self-Validation

-

Inject samples into a UHPLC-MS system. Monitor the specific m/z transitions for both 4-hexen-3-one (parent) and the thia-Michael adduct.

-

Self-Validating Mass Balance: The protocol mandates tracking both parent depletion and adduct formation. If the molar loss of 4-hexen-3-one does not quantitatively match the molar gain of the GSH adduct, the system flags alternative degradation pathways (e.g., volatilization or non-specific binding). This internal check prevents false-positive reactivity assignments 4[4].

-

-

Step 5: Data Processing

-

Plot ln([Electrophile]t/[Electrophile]0) versus time. The negative slope represents the observed pseudo-first-order rate constant ( kobs ).

-

Calculate the second-order rate constant: kGSH=kobs/[GSH] .

-

Implications for Targeted Covalent Inhibitor (TCI) Design

Understanding the reactivity of 4-hexen-3-one directly translates to the optimization of covalent drugs. For instance, in the development of KRAS G12C or EGFR inhibitors, the warheads used must be relatively unreactive in isolation to prevent systemic toxicity. By studying model compounds like 4-hexen-3-one, computational chemists can develop fragment-based in silico profilers to predict the activation energy ( Eact ) and solvent-accessible surface area required for optimal target engagement without triggering widespread hepatotoxicity via GSH depletion 1[1].

References

-

2Glutathione Adduct Patterns of Michael-Acceptor Carbonyls, ACS Publications.

-

[[1]]() Development of a Fragment-Based in Silico Profiler for Michael Addition Thiol Reactivity, ACS Publications.

-

3Kinetic Glutathione Chemoassay To Quantify Thiol Reactivity of Organic Electrophiles—Application to α,β-Unsaturated Ketones, Acrylates, and Propiolates, ACS Publications.

-

[[4]]() GSH Reactivity Assay, Domainex.

Sources

Mechanism of Helicobacter pylori Urease Inhibition by 4-Hexen-3-one: A Covalent Modification Paradigm

The Clinical Imperative: Targeting Urease in Refractory H. pylori

The eradication of Helicobacter pylori (H. pylori) is increasingly compromised by the global rise of Triple Drug Resistant (TDR) strains. Standard therapies relying on clarithromycin, metronidazole, and levofloxacin are failing at unprecedented rates, necessitating a pivot from traditional bactericidal mechanisms to targeted anti-virulence strategies[1].

H. pylori relies absolutely on the metalloenzyme urease to survive the hostile, acidic environment of the human stomach. Urease catalyzes the hydrolysis of urea into carbon dioxide and ammonia, creating a localized neutral pH microenvironment that prevents bacterial degradation. Consequently, inhibiting urease deprives the pathogen of its primary survival mechanism. Recent phytochemical profiling of Citrus aurantifolia (Key lime) identified the volatile organic compound (VOC) 4-hexen-3-one as a potent, dose-dependent inhibitor of H. pylori urease, effective against both standard and TDR strains[2].

Chemical Profiling and Mechanism of Action

4-Hexen-3-one is an α,β-unsaturated ketone. Its biological efficacy is intrinsically linked to its chemical architecture, specifically its function as a Michael acceptor [3].

The Covalent Alkylation Pathway

The mechanism of urease inhibition by 4-hexen-3-one is driven by a covalent modification of the enzyme's active site. The causality of this interaction can be mapped through fundamental electrophile-nucleophile dynamics:

-

Electrophilic Activation : The carbon-carbon double bond in 4-hexen-3-one is conjugated with a carbonyl group. The electron-withdrawing nature of the carbonyl oxygen creates a partial positive charge on the β-carbon, rendering it highly electrophilic.

-

Nucleophilic Attack : The active site of H. pylori urease contains critical, highly conserved cysteine residues. The sulfhydryl (-SH) group of cysteine acts as a potent nucleophile at physiological pH.

-

Michael Addition : The cysteine sulfhydryl group attacks the electrophilic β-carbon of 4-hexen-3-one. This results in the formation of a stable, covalent thioether bond (alkylation).

-

Enzyme Inactivation : The covalent attachment of the 4-hexen-3-one moiety introduces severe steric hindrance and eliminates the functional -SH group required for transition-state stabilization during urea hydrolysis, irreversibly inactivating the enzyme[4].

Fig 1. Covalent inhibition of H. pylori urease by 4-hexen-3-one via Michael addition.

Experimental Validation: Self-Validating Methodologies

To establish the efficacy of 4-hexen-3-one, researchers employ specific, controlled methodologies designed to isolate urease activity from general cellular toxicity. The following protocols are engineered as self-validating systems.

Minimum Inhibitory Concentration (MIC) via Modified Media Dilution

Standard agar dilution methods are often inadequate for VOCs due to rapid evaporation, leading to false-negative resistance profiles.

-

Protocol : A modified liquid media dilution method is utilized in sealed 96-well microtiter plates.

-

Causality : Sealing the environment ensures the equilibrium of the volatile 4-hexen-3-one is maintained in the aqueous phase, guaranteeing accurate dose-exposure to the bacterial inoculum.

-

Validation : Wells containing media without the inhibitor serve as positive growth controls, while uninoculated media serves as the sterility baseline.

Ammonia Colorimetric Urease Inhibition Assay

Because urease directly converts urea to ammonia, quantifying ammonia production provides a direct, linear readout of enzyme kinetics.

-

Step 1: Inoculum Preparation : Harvest H. pylori and suspend in 0.9% saline to a concentration of 6 × 10^8 CFU/mL. Causality: 0.9% saline maintains osmotic pressure without introducing complex nitrogen sources that could skew ammonia readings.

-

Step 2: Inhibitor Exposure : Incubate the bacterial suspension with two-fold serial dilutions of 4-hexen-3-one (ranging from 10 to 1000 µg/mL) for 10 minutes at room temperature. Causality: A 10-minute pre-incubation allows sufficient time for the covalent Michael addition to occur before the substrate is introduced.

-

Step 3: Substrate Addition : Introduce 1.5% urea to the mixture. Causality: Providing urea in vast excess ensures zero-order kinetics, meaning the rate of ammonia production is solely dependent on the concentration of active urease, not substrate availability.

-

Step 4: Quantification & Validation : Measure ammonia using a colorimetric ELISA reader. The system is validated by comparing the test wells against a 0.9% saline negative control (representing 100% uninhibited urease activity).

Fig 2. Step-by-step workflow for the ammonia colorimetric urease assay.

Quantitative Efficacy Profile

In vitro studies demonstrate that 4-hexen-3-one completely arrests the growth of H. pylori at concentrations ≥50 µg/mL. Crucially, its efficacy remains intact regardless of the strain's antibiotic resistance profile, underscoring the universal reliance of the bacteria on the urease enzyme.

Table 1: Inhibitory Effects of 4-Hexen-3-one on H. pylori Strains

| Bacterial Strain | MIC (µg/mL) | Urease Attenuation Profile | Mechanism of Action |

| ATCC 43526 (Standard) | 50 | Dose-dependent reduction | Covalent Alkylation (-SH) |

| TDR (Triple Drug Resistant) | 50 | Dose-dependent reduction | Covalent Alkylation (-SH) |

Data synthesized from the urease activity inhibition tests demonstrating that concentrations above 50 µg/mL persistently halt colony growth and severely attenuate ammonia production[2].

Future Perspectives in Drug Development

The identification of 4-hexen-3-one as a urease inhibitor provides a validated structural scaffold for next-generation therapeutics. Because the mechanism relies on the physical alkylation of the enzyme rather than targeting ribosomal subunits or DNA gyrase (the targets of clarithromycin and levofloxacin, respectively), it bypasses existing efflux pump and target-mutation resistance mechanisms. Future drug development should focus on synthesizing non-volatile prodrug analogs of α,β-unsaturated ketones that can survive the upper gastrointestinal tract and selectively release the active Michael acceptor within the gastric mucus layer where H. pylori colonizes.

References

-

Lee, S.-M., Park, S.-Y., Kim, M.-J., Cho, E., Jun, C. H., Park, C. H., Kim, H.-S., Choi, S. K., & Rew, J. S. (2018). Key lime (Citrus aurantifolia) inhibits the growth of triple drug resistant Helicobacter pylori. Gut Pathogens, 10, 16.[Link]

Sources

An In-Depth Technical Guide to the Physicochemical and Mechanistic Properties of trans-4-Hexen-3-one

Executive Summary

trans-4-Hexen-3-one (also designated as (E)-4-hexen-3-one or ethyl propenyl ketone) is a highly reactive α,β -unsaturated ketone. Widely utilized as an intermediate in organic synthesis, a flavoring agent, and a prototypical Michael acceptor in pharmacological research, its unique conjugated enone system dictates its physical behavior and biological reactivity. This whitepaper provides researchers and drug development professionals with a comprehensive analysis of its physicochemical properties, analytical characterization, and self-validating experimental workflows.

Physicochemical Properties & Molecular Identity

The physical behavior of trans-4-hexen-3-one is governed by its short aliphatic chain and the polar, conjugated carbonyl system. The compound typically presents as a colorless to yellow liquid with a pungent, metallic odor (1[1]).

The table below consolidates its core quantitative data:

| Property | Value | Source |

| Chemical Name | trans-4-Hexen-3-one / (E)-4-hexen-3-one | [2] |

| CAS Number | 2497-21-4 (Specific to E-isomer) / 2497-18-9 | [2],[1] |

| Molecular Formula | C 6 H 10 O | [3] |

| Molecular Weight | 98.14 g/mol | [3] |

| Boiling Point | 138.5 °C (760 mmHg) / 93 °C (150 mmHg) | [2],[1] |

| Density | 0.855 – 0.861 g/cm³ | [3] |

| Refractive Index | 1.437 – 1.443 | [3] |

| LogP | 1.09 | [2] |

| Solubility | Slightly soluble in water; miscible in ethanol and oils | [3],[1] |

Analytical Characterization: The Causality of NMR Shifts

The unambiguous identification of the trans (E) isomer from its cis (Z) counterpart relies heavily on 1 H NMR spectroscopy. The causality behind this differentiation stems from the Karplus relationship, which correlates the vicinal spin-spin coupling constant ( 3JHH ) with the dihedral angle between the coupled protons.

In trans-4-hexen-3-one, the vinylic protons (H-4 and H-5) are locked in an antiperiplanar conformation (dihedral angle ≈180∘ ). This maximizes orbital overlap, resulting in a large coupling constant of approximately 15.8 Hz (4[4]). Conversely, the cis isomer, with a synperiplanar conformation, exhibits a significantly smaller coupling constant of 9–12 Hz (5[5]).

Key 1 H NMR Spectral Data (CDCl 3 ):

-

H-1 (3H): ~1.05 ppm (Triplet, J = ~7.5 Hz)

-

H-2 (2H): ~2.55 ppm (Quartet, J = ~7.5 Hz)

-

H-4 (1H): ~6.10 ppm (Doublet of Triplets, J = ~15.8, ~1.5 Hz)

-

H-5 (1H): ~6.85 ppm

This physical phenomenon provides a self-validating metric for assessing the stereochemical purity of any synthesized batch directly from the NMR spectrum.

Chemical Reactivity & Biological Relevance (Michael Addition)

In the context of drug development and toxicology, trans-4-hexen-3-one is classified as a soft electrophile[6]. The causality of its reactivity lies in the electron-withdrawing nature of the ketone oxygen, which polarizes the conjugated π -system. This polarization leaves the β -carbon highly electron-deficient, making it a prime target for nucleophilic attack by soft biological nucleophiles, such as the sulfhydryl (-SH) groups of glutathione (GSH) or cysteine residues in proteins (6[6]).

The resulting Michael addition forms a stable covalent thioether adduct. This irreversible alkylation depletes cellular GSH levels, disrupting redox homeostasis and potentially triggering toxicity signaling pathways or modulating specific protein functions[5].

Caption: Mechanism of Michael addition between trans-4-hexen-3-one and biological thiols.

Experimental Protocol: Purification and Stereochemical Validation

The following protocol details the purification of crude 4-hexen-3-one (synthesized via aldol condensation) into a highly pure trans isomer.

Objective: To purify crude 4-hexen-3-one to ≥99% purity and validate the trans (E) stereochemistry.

Rationale & Causality: α,β -unsaturated ketones are prone to thermal degradation, polymerization, or unwanted geometric isomerization when subjected to high heat. To prevent this, distillation must be performed under reduced pressure, significantly lowering the boiling point. A Vigreux column is utilized to provide the necessary theoretical plates to separate the enone from unreacted starting materials and trace cis isomers.

Step-by-Step Methodology:

-

Apparatus Assembly: Assemble a fractional distillation setup utilizing a round-bottom flask, a Vigreux fractionating column, a distillation head with a thermometer, a water-cooled condenser, and a receiving flask.

-

Vacuum Application: Connect the system to a vacuum pump and stabilize the pressure at 150 mmHg.

-

Heating and Collection: Gradually heat the crude mixture. Discard the initial volatile foreshots. Collect the main fraction that distills steadily at 93 °C.

-

Spectroscopic Validation (Self-Validating Step): Dissolve an aliquot of the purified distillate in CDCl 3 and acquire a 1 H NMR spectrum. Analyze the vinylic proton signals (H-4 and H-5). The presence of a doublet of triplets at ~6.10 ppm with a coupling constant ( J ) of ~15.8 Hz confirms the exclusive presence of the trans isomer[4].

Caption: Self-validating experimental workflow for the purification of trans-4-hexen-3-one.

References

-

Chemsrc. "(4E)-4-Hexen-3-one | CAS#:2497-21-4 Chemical & Physical Properties". 2

-

PubChem. "4-Hexen-3-one | C6H10O | CID 5365811". National Center for Biotechnology Information. 3

-

FAO. "Specifications for Flavourings: 4-Hexen-3-one". Joint FAO/WHO Expert Committee on Food Additives (JECFA). 1

-

BenchChem. "A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of 4-Hexen-3-one and Its Derivatives".4

-

BenchChem. "An In-depth Technical Guide to the Isomers of 4-Hexen-3-one and Their Characterization". 5

-

ACS Publications. "Prediction of Michael-Type Acceptor Reactivity toward Glutathione". Chemical Research in Toxicology.6

Sources

4-Hexen-3-One: A Versatile Michael Acceptor for Covalent Drug Design

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The paradigm of drug design has seen a significant resurgence in the strategic use of covalent inhibitors, compounds that form a stable, chemical bond with their biological targets. This approach often yields drugs with high potency and a prolonged duration of action. Central to the design of these molecules is the "warhead," an electrophilic functional group responsible for the covalent interaction. Among the most successful and widely employed warheads is the α,β-unsaturated carbonyl moiety, which acts as a Michael acceptor. This technical guide provides an in-depth exploration of 4-hexen-3-one, a simple yet potent enone, as a reactive intermediate and foundational scaffold in medicinal chemistry. We will dissect its physicochemical properties, synthesis, and inherent reactivity. Furthermore, we will delve into its application as a covalent modifier of protein targets, using urease inhibition as a case study, and discuss the broader challenges of selectivity and toxicity associated with Michael acceptors. This guide aims to equip researchers and drug development professionals with the foundational knowledge to leverage the unique chemical properties of 4-hexen-3-one in the rational design of next-generation targeted covalent therapies.

The Renaissance of Covalent Inhibitors in Drug Discovery

For decades, the deliberate design of covalent drugs was largely avoided in medicinal chemistry due to concerns about off-target reactivity and potential immunogenicity.[1] However, a deeper understanding of protein biochemistry and reaction kinetics has led to a renaissance in this field.[1][2] Unlike non-covalent inhibitors that bind reversibly, covalent inhibitors form a strong, lasting bond with their target protein, which can offer significant therapeutic advantages.[2][3]

Key Advantages of Covalent Inhibition:

-

Enhanced Potency: By forming a stable bond, inhibitors can achieve full target occupancy even at low concentrations.[3]

-

Prolonged Duration of Action: The therapeutic effect is tied to the turnover rate of the target protein rather than the pharmacokinetic profile of the drug itself.[4]

-

Overcoming Resistance: Covalent inhibition can be effective against mutations that confer resistance to non-covalent drugs by weakening binding affinity.

The structure of a modern targeted covalent inhibitor (TCI) consists of two key parts: a "guidance system" that directs the molecule to the specific protein target through reversible binding interactions, and a reactive "warhead" that, once positioned correctly, forms the covalent bond.[1][2] The α,β-unsaturated carbonyl group is one of the most prevalent warheads found in recently approved covalent drugs, including treatments for various cancers.[5][6] This underscores the importance of understanding simple scaffolds like 4-hexen-3-one, which contains this critical reactive moiety.

Physicochemical and Reactive Profile of 4-Hexen-3-One

4-Hexen-3-one is an enone, a class of organic compounds characterized by a ketone conjugated to an alkene.[7][8] This arrangement results in a polarized electronic system that defines its reactivity. The β-carbon of the double bond is rendered electrophilic and susceptible to nucleophilic attack, a process known as a Michael addition or 1,4-conjugate addition.[9][10][11]

| Property | Value | Source(s) |

| CAS Number | 2497-21-4 | [7][12] |

| Molecular Formula | C₆H₁₀O | [7] |

| Molecular Weight | 98.14 g/mol | [13] |

| IUPAC Name | (4E)-hex-4-en-3-one | [7] |

| Boiling Point | 135-137 °C | [14][15] |

| Density | 0.858 g/mL at 25 °C | [14][15] |

| Appearance | Clear colorless to yellow liquid | [15] |

| Odor | Pungent, ethereal, metallic | [14][15] |

The primary mechanism of action for 4-hexen-3-one in a biological context is its role as a Michael acceptor, readily reacting with soft nucleophiles.[9][16] In proteins, the most common nucleophilic residue targeted by such warheads is the thiol side chain of cysteine.[9][17] This reaction forms a stable carbon-sulfur bond, leading to the covalent modification and often inactivation of the protein.

Synthesis of 4-Hexen-3-One as a Chemical Intermediate

While 4-hexen-3-one can be synthesized through various routes, one of the most efficient methods for industrial-scale production is the acid-catalyzed dehydration of 4-hydroxy-3-hexanone.[9][18] This elimination reaction forms the conjugated double bond, transforming the stable precursor into the reactive enone.

Experimental Protocol: Catalytic Dehydration of 4-Hydroxy-3-Hexanone

This protocol describes a continuous flow process, which offers excellent control over reaction parameters and scalability. The causality for choosing a solid acid catalyst in a fixed-bed reactor lies in its efficiency, ease of product separation (the catalyst remains in the reactor), and potential for catalyst regeneration, making the process more economical and environmentally friendly than using stoichiometric amounts of a soluble acid.

Materials & Apparatus:

-

4-hydroxy-3-hexanone (starting material)

-

Solid acid catalyst (e.g., WO₃/ZrO₂-SiO₂)[18]

-

Fixed-bed reactor system with temperature and flow control

-

Inert gas supply (e.g., Nitrogen)

-

Condenser and collection flask

-

Distillation apparatus for purification

Step-by-Step Methodology:

-

Catalyst Packing: The solid acid catalyst is securely packed into the fixed-bed reactor column.

-

System Purge: The reactor system is purged with an inert gas like nitrogen to remove air and moisture.

-

Heating: The reactor is heated to the optimal reaction temperature, typically between 200-450 °C.[18]

-

Reactant Feed: The 4-hydroxy-3-hexanone liquid is pumped through the heated reactor at a controlled liquid hourly space velocity (LHSV) of 0.5–15 h⁻¹.[18]

-

Reaction: As the reactant passes over the catalyst bed, it undergoes dehydration to form 4-hexen-3-one and water.

-

Product Collection: The product stream, now a gaseous mixture, exits the reactor and passes through a condenser. The condensed liquid, containing 4-hexen-3-one, water, and any unreacted starting material, is collected in a cooled flask.

-

Purification: The collected crude product is purified via fractional distillation to separate the 4-hexen-3-one from byproducts and starting material, yielding the final high-purity intermediate.

Application in Medicinal Chemistry: A Covalent Warhead

The true value of 4-hexen-3-one in medicinal chemistry lies in its utility as a reactive fragment or "warhead" for building targeted covalent inhibitors.

Case Study: Urease Inhibition

The bacterium Helicobacter pylori is a major cause of gastritis and peptic ulcers. Its survival in the acidic environment of the stomach is dependent on the enzyme urease, which neutralizes acid by producing ammonia.[9] Urease contains a critical cysteine residue in its active site, making it an ideal target for covalent inhibition by a Michael acceptor.

Studies have shown that 4-hexen-3-one can effectively inhibit urease activity.[9][19] The mechanism involves the nucleophilic attack of the active site cysteine's sulfhydryl group on the electrophilic β-carbon of 4-hexen-3-one.[9] This forms an irreversible covalent bond, creating a stable enzyme-inhibitor adduct and rendering the enzyme inactive. This provides a clear rationale for exploring 4-hexen-3-one derivatives as potential anti-H. pylori agents.[14][19]

The Selectivity Challenge and Mitigation Strategies

The primary drawback of a highly reactive warhead like an enone is the risk of indiscriminate reactivity with off-target proteins, which can lead to toxicity.[20][21] Modern medicinal chemistry addresses this challenge not by eliminating reactivity, but by controlling it.

-

Targeted Covalent Inhibitors (TCIs): The 4-hexen-3-one moiety would not be used as a standalone drug but rather incorporated into a larger molecule. This larger scaffold acts as the "guidance system," forming specific, high-affinity reversible interactions with the desired target protein. This ensures that the reactive warhead is held in the correct proximity and orientation to a specific nucleophilic residue (e.g., Cys-481 in BTK), dramatically increasing the rate of on-target reaction versus random off-target reactions.[3][5]

-

Tuning Reactivity: The electrophilicity of the Michael acceptor can be fine-tuned by adding electron-withdrawing or -donating groups to the molecular scaffold. This allows chemists to create a warhead that is just reactive enough to bind its intended target efficiently without being so reactive that it binds to many other proteins.

-

Prodrug Approaches: An advanced strategy involves designing a prodrug where the Michael acceptor is "masked" in an inactive form. The mask is cleaved only under specific physiological conditions found at the target site (e.g., high levels of reactive oxygen species (ROS) in tumors), releasing the active warhead locally and minimizing systemic exposure.[21]

Experimental Protocol: Characterizing Covalent Modification

To validate the reactivity of 4-hexen-3-one, a simple in vitro assay can be performed using a model thiol, such as glutathione (GSH), and monitored by mass spectrometry. This experiment is self-validating: the disappearance of the starting materials and the appearance of a new species with the expected combined mass confirms the covalent reaction.

Objective: To confirm the formation of a covalent adduct between 4-hexen-3-one and Glutathione.

Materials:

-

4-Hexen-3-one

-

Reduced Glutathione (GSH)

-

Ammonium Acetate buffer (pH 7.4)

-

Methanol

-

Electrospray Ionization Mass Spectrometer (ESI-MS)

Step-by-Step Methodology:

-

Solution Preparation: Prepare a 1 mM solution of GSH in 10 mM ammonium acetate buffer. Prepare a 10 mM stock solution of 4-hexen-3-one in methanol.

-

Reaction Initiation: In a microcentrifuge tube, combine 500 µL of the GSH solution with 5 µL of the 4-hexen-3-one stock solution to start the reaction (final concentrations: ~1 mM GSH, ~100 µM 4-hexen-3-one).

-

Time-Point Sampling: Immediately after mixing (t=0) and at subsequent time points (e.g., 5, 15, 30, 60 minutes), take a small aliquot of the reaction mixture and dilute it 1:100 in a 50:50 water:methanol solution to quench the reaction.

-

Mass Spectrometry Analysis: Infuse the diluted samples directly into the ESI-MS.

-

Data Analysis:

-

At t=0, acquire the mass spectrum. Expect to see the molecular ion for GSH (m/z [M+H]⁺ ≈ 308.09).

-

Analyze the spectra from later time points. Look for the decrease in the intensity of the GSH ion and the appearance of a new ion corresponding to the GSH-4-hexen-3-one adduct (Expected m/z [M+H]⁺ ≈ 308.09 + 98.14 = 406.23). The observation of this new mass confirms covalent bond formation.

-

Toxicological Profile and Safety Considerations

As a reactive electrophile, 4-hexen-3-one requires careful handling. Its toxicity is directly related to its ability to covalently modify biological macromolecules.

| Toxicity Data | Value | Source(s) |

| Oral LD50 (mouse) | 780 mg/kg | [22][23] |

| Hazards | Flammable liquid. Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation. | [12][24] |

Safety Precautions:

-

Engineering Controls: Work in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.[24]

-

Handling: Keep away from sources of ignition. Avoid contact with skin, eyes, and inhalation of vapors.[22][24]

Conclusion and Future Outlook

4-Hexen-3-one represents a quintessential example of a reactive chemical intermediate whose properties can be harnessed for sophisticated applications in medicinal chemistry. Its simple structure, containing the potent α,β-unsaturated ketone warhead, makes it an invaluable tool and building block for the design of targeted covalent inhibitors. While its inherent reactivity presents challenges of selectivity and toxicity, modern drug design principles have provided a clear roadmap to overcome these hurdles by incorporating the enone moiety into larger, highly specific molecular architectures. The principles demonstrated by 4-hexen-3-one—covalent modification of a nucleophilic target—are foundational to a growing class of approved and investigational drugs. Future research will undoubtedly continue to build upon this simple enone scaffold to create even more selective, potent, and safe covalent therapies for a wide range of diseases.

References

- Bhatt, V., & Singh, S. (2020). Covalent inhibitors: a rational approach to drug discovery. RSC Medicinal Chemistry.

- Benchchem. (n.d.). An In-depth Technical Guide to 4-Hexen-3-one: From Discovery to Therapeutic Potential. Benchchem.

- ChemicalBook. (n.d.). 4-HEXEN-3-ONE,5-HYDROXY synthesis. ChemicalBook.

- ChemicalBook. (n.d.). 4-Hexyn-3-one synthesis. ChemicalBook.

- Benchchem. (n.d.). Potential Research Applications of 4,5-Dimethyl-4-hexen-3-one. Benchchem.

- The Good Scents Company. (n.d.). 4-hexen-3-one. The Good Scents Company.

- Chemsrc. (2025). (4E)-4-Hexen-3-one | CAS#:2497-21-4. Chemsrc.

- Google Patents. (n.d.). CN103030541A - Production method of 4-hexene-3-one by catalyzed dehydration of 4-hydroxy-3-hexanone.

- MedchemExpress. (n.d.). 4-Hexen-3-one. MedchemExpress.com.

- PubChem. (n.d.). 4-Hexen-3-one. PubChem.

- Fisher Scientific. (2025). SAFETY DATA SHEET - 4-Hexen-3-one. Fisher Scientific.

- ACS Chemical Biology. (2024). Reversible Covalent Inhibition—Desired Covalent Adduct Formation by Mass Action.

- ResearchGate. (2020). Covalent inhibitors: a rational approach to drug discovery.

- National Center for Biotechnology Information. (2024).

- MDPI. (2024). Targeted Covalent Inhibitors in Drug Discovery, Chemical Biology and Beyond. MDPI.

- Benchchem. (n.d.). 4-Hexen-3-one | 2497-21-4. Benchchem.

- Synerzine. (2018).

- Sigma-Aldrich. (n.d.). 4-Hexen-3-one. Sigma-Aldrich.

- FooDB. (2010). Showing Compound 4-Hexen-3-one (FDB013898). FooDB.

- Santa Cruz Biotechnology. (n.d.). 4-Hexen-3-one, predominantly trans. SCBT.

- PubChem. (n.d.). 4-Hexen-3-one, 5-hydroxy-, (Z)-(9CI). PubChem.

- PubChem. (n.d.). 4-Hexen-1-yn-3-one. PubChem.

- ChemicalBook. (2026). 4-HEXEN-3-ONE. ChemicalBook.

- National Center for Biotechnology Information. (n.d.). Selectively triggered: ROS-activated Michael acceptor prodrug strategy to enhance tumor targeting efficacy. PMC.

- MDPI. (2023). Recent Advances in Covalent Drug Discovery. MDPI.

- National Center for Biotechnology Information. (n.d.). Michael acceptor molecules in natural products and their mechanism of action. PMC.

- National Center for Biotechnology Information. (2025). Key advances in the development of reversible covalent inhibitors. PMC.

- MDPI. (2024). Michael Acceptors as Anti-Cancer Compounds: Coincidence or Causality?. MDPI.

- CAS. (2023).

- National Center for Biotechnology Information. (n.d.). Identification of Potential Drug Targets of Broad-Spectrum Inhibitors with a Michael Acceptor Moiety Using Shotgun Proteomics. PMC.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Covalent inhibitors in strategic therapeutic design | CAS [cas.org]

- 3. mdpi.com [mdpi.com]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 4-Hexen-3-one | C6H10O | CID 5365811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Showing Compound 4-Hexen-3-one (FDB013898) - FooDB [foodb.ca]

- 9. benchchem.com [benchchem.com]

- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

- 13. scbt.com [scbt.com]

- 14. 4-ヘキセン-3-オン ≥92% | Sigma-Aldrich [sigmaaldrich.com]

- 15. 4-HEXEN-3-ONE | 2497-21-4 [chemicalbook.com]

- 16. benchchem.com [benchchem.com]

- 17. mdpi.com [mdpi.com]

- 18. CN103030541A - Production method of 4-hexene-3-one by catalyzed dehydration of 4-hydroxy-3-hexanone - Google Patents [patents.google.com]

- 19. medchemexpress.com [medchemexpress.com]

- 20. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 21. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 22. 4-hexen-3-one 2497-21-4 [thegoodscentscompany.com]

- 23. (4E)-4-Hexen-3-one | CAS#:2497-21-4 | Chemsrc [chemsrc.com]

- 24. synerzine.com [synerzine.com]

Application Note: 4-Hexen-3-one as a Strategic Intermediate in Pharmaceutical Synthesis

Executive Summary

4-Hexen-3-one (CAS 2497-21-4) is a highly versatile α,β-unsaturated ketone (enone) that serves as a critical building block in organic synthesis and drug development[]. Characterized by its conjugated double bond and carbonyl group, it functions as a potent Michael acceptor, making it an invaluable intermediate for the design of targeted covalent inhibitors and dynamic combinatorial libraries[2][3]. Beyond its role in bioconjugation, the structural framework of 4-hexen-3-one is leveraged in multi-component cyclization cascades—such as phosphoniosilylation and Nazarov cyclizations—to synthesize complex heterocyclic pharmacophores like substituted furans and isoxazoles[4][5]. This application note provides mechanistic insights and validated experimental protocols for deploying 4-hexen-3-one in advanced pharmaceutical workflows.

Mechanistic Insights and Causality in Experimental Design

Thia-Michael Additions for Covalent Targeting

In the realm of targeted covalent drug design, electrophilic warheads are strategically employed to form bonds with nucleophilic amino acid residues (predominantly cysteine) within a target protein's binding pocket. 4-Hexen-3-one features an electron-deficient β-carbon, rendering it highly susceptible to nucleophilic attack by thiols[2].

Causality of Reaction Conditions: The addition of a catalytic base (e.g., triethylamine) is required to deprotonate the thiol, generating a highly nucleophilic thiolate anion. The subsequent attack on the β-carbon of 4-hexen-3-one is thermodynamically driven by the resonance stabilization of the resulting enolate intermediate. This dynamic thia-Michael exchange is heavily utilized in synthesizing reversible covalent networks and mapping drug-target binding kinetics[3].

Thiol-Michael addition mechanism of 4-hexen-3-one with biological nucleophiles.

Phosphoniosilylation for Heterocycle Synthesis

Polysubstituted furans are privileged scaffolds in medicinal chemistry, frequently found in anti-inflammatory and antimicrobial agents. 4-Hexen-3-one can be efficiently converted into 2,3,5-trisubstituted furans through a sequential phosphoniosilylation cascade[5].

Causality of Reaction Conditions: The reaction relies on the initial conjugate addition of triphenylphosphine (PPh3) to the enone, which is immediately trapped by a silylating agent (TBSOTf) to form a phosphonium salt. The causality of utilizing cryogenic temperatures (-78 °C) and precise stoichiometric addition of n-butyllithium is to prevent premature polymerization of the reactive enone and ensure the selective deprotonation to generate the ylide. A subsequent Wittig-type reaction with an aldehyde, followed by desilylation-driven cyclization, yields the furan core[5].

Workflow for the transformation of 4-hexen-3-one into substituted furans.

Experimental Protocols

Protocol A: Synthesis of a Thiol-Michael Adduct (Kinetic Model)

This protocol outlines the base-catalyzed thia-Michael addition of 2-mercaptoethanol to 4-hexen-3-one, serving as an in chemico model for cysteine-targeted covalent binding[3].

Self-Validating System: The reaction's completion is intrinsically validated by monitoring the disappearance of the vinyl proton signals (>90% decrease) via 1 H NMR spectroscopy, confirming the saturation of the α,β-double bond[3].

Step-by-Step Methodology:

-

Preparation: Equip a dry 20 mL scintillation vial with a magnetic stir bar.

-

Reagent Addition: Add 4-hexen-3-one (0.655 g, 7.8 mmol) to the vial[3].

-

Nucleophile Introduction: Introduce 2-mercaptoethanol (0.609 g, 7.8 mmol) followed by an equal weight of N,N-dimethylformamide (DMF) (1.375 g) to serve as the polar aprotic solvent[3].

-

Catalytic Initiation: Add 0.01 equivalents of triethylamine (TEA) (7.2 mg, 7.17×10−5 mol). Note: The base is critical to generate the reactive thiolate anion; omitting this will stall the reaction kinetics[3].

-

Incubation: Cap the vial securely and stir the homogeneous solution at room temperature for 24 hours[3].

-

Validation: Extract a 0.1 mL aliquot, dilute in deuterated chloroform (CDCl 3 ), and perform 1 H NMR to verify the loss of conjugated alkene signals[3].

Protocol B: Synthesis of 2,3,5-Trisubstituted Furans via Phosphoniosilylation

This protocol details the transformation of 4-hexen-3-one into a substituted furan pharmacophore[5].

Step-by-Step Methodology:

-

Initial Complexation: In a flame-dried round-bottom flask under an inert atmosphere (N 2 or Ar), prepare a solution of triphenylphosphine (215.4 mg, 0.82 mmol) in anhydrous THF (3 mL) and cool to 0 °C[5].

-

Silylation: Add 4-hexen-3-one (80.6 mg, 0.82 mmol) and TBSOTf (227.6 mg, 0.86 mmol) to the solution. Stir for 30 minutes to allow the phosphoniosilylation to proceed[5].

-

Ylide Generation: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (0.7 mL of a 1.4 M solution, 0.98 mmol) to deprotonate the intermediate. Stir for exactly 30 minutes[5].

-

Wittig-Type Addition: Add benzaldehyde (104.4 mg, 0.98 mmol) and TMSOTf (219 mg, 0.98 mmol) separately to the ylide solution[5].

-

Desilylation: Stir at -78 °C for 1 hour, then quench with TBAF (2.24 mL, 2.46 mmol) to initiate desilylation[5].

-

Cyclization & Workup: Allow the mixture to warm to room temperature over 1 hour. Perform an extractive work-up with ethyl acetate and water, followed by silica gel chromatography to isolate the intermediate 5-(1-hydroxyphenyl)-4-hexen-3-one[5].

-

Final Aromatization: Dissolve the intermediate in THF (4 mL) and add 10% HCl. Stir at room temperature for 5 hours. Perform a final chromatographic separation to yield 5-ethyl-3-methyl-2-phenylfuran[5].

Quantitative Data Summaries

The versatility of 4-hexen-3-one in generating diverse furan derivatives is highly dependent on the aldehyde utilized during the Wittig-type interception phase. Table 1 summarizes the expected yields based on the specific R-group substitution[5].

Table 1: Phosphoniosilylation Yields for Substituted Furans from 4-Hexen-3-one

| Enone Starting Material | Intercepting Aldehyde (RCHO) | Intermediate Yield (%) | Final Furan Yield (%) |

| 4-Hexen-3-one | Benzaldehyde | 68% | 88% |

| 4-Hexen-3-one | Acetaldehyde | 72% | 71% |

| 4-Hexen-3-one | Heptanal | 64% | 80% |

| 4-Hexen-3-one | Cyclohexanecarboxaldehyde | 60% | 64% |

Data adapted from Lee et al., demonstrating the high efficiency of 4-hexen-3-one in generating polysubstituted furans[5].

References

-

Enoch, S. J., et al. "Development of a Fragment-Based in Silico Profiler for Michael Addition Thiol Reactivity". Liverpool John Moores University Research Online.[Link]

-

Konkolewicz, D., et al. "Dynamic Thiol–Michael Chemistry for Thermoresponsive Rehealable and Malleable Networks". Macromolecules, ACS Publications.[Link]

-

Chakma, P., et al. "Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks". PMC / National Institutes of Health. [Link]

-

Lee, P. H., et al. "Efficient Transformation of a,ß-Enone to Substituted Furans via Phosphoniosilylation". Chemistry Letters, Oxford University Press. [Link]

-

Kashima, C., et al. "The Reactions of B-Amino Enones with Hydroxylamine". Chemistry Letters, Oxford University Press. [Link]

Sources

in vitro assay protocols for 4-hexen-3-one urease inhibition

An In-Depth Technical Guide to In Vitro Urease Inhibition Assays for 4-Hexen-3-One

Authored by a Senior Application Scientist

This document provides a detailed framework for researchers, scientists, and drug development professionals on establishing and executing a robust in vitro assay to determine the urease inhibitory potential of 4-hexen-3-one. The protocols herein are designed to ensure scientific integrity through self-validating systems and are grounded in established biochemical principles.

Scientific Rationale and Assay Principle

The Significance of Urease Inhibition

Urease (EC 3.5.1.5) is a nickel-dependent metalloenzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide.[1][2] This enzymatic action is a critical virulence factor for various pathogens, notably Helicobacter pylori, where the resultant ammonia production neutralizes the acidic gastric environment, facilitating bacterial colonization that can lead to gastritis, peptic ulcers, and gastric cancer.[2][3] In agriculture, the activity of soil urease on urea-based fertilizers leads to significant nitrogen loss via ammonia volatilization and contributes to environmental pollution.[1] Consequently, the development of effective urease inhibitors is a key therapeutic and agricultural strategy.[1][2][4]

4-Hexen-3-one: A Potential Covalent Inhibitor

4-Hexen-3-one is a naturally occurring α,β-unsaturated ketone found in various fruits and essential oils.[5][6] Its chemical structure is of significant interest for enzyme inhibition. The electrophilic β-carbon of the α,β-unsaturated ketone moiety makes it a Michael acceptor. It is hypothesized that 4-hexen-3-one inhibits urease via a covalent modification mechanism, specifically through a Michael-like addition. This involves the nucleophilic attack by a sulfhydryl group from a critical cysteine residue within the enzyme's active site onto the double bond of the enone, forming a stable covalent bond that inactivates the enzyme.[5]

Assay Principle: The Berthelot (Indophenol) Method

The most widely adopted method for quantifying urease activity in vitro is a colorimetric assay that measures the rate of ammonia production.[1] The Berthelot, or indophenol, method is a sensitive and reliable technique for this purpose.[1][7] The principle involves a two-step reaction:

-

Enzymatic Reaction: Urease catalyzes the hydrolysis of urea to produce ammonia.

-

Colorimetric Reaction: In an alkaline medium, the generated ammonia reacts with a phenol and hypochlorite solution, typically catalyzed by sodium nitroprusside, to form a blue-green indophenol dye.[1][8][9]

The intensity of the resulting color is directly proportional to the concentration of ammonia produced and can be quantified spectrophotometrically at a wavelength of approximately 625-670 nm.[1]

Detailed Experimental Protocols

This section outlines the step-by-step methodology for assessing the urease inhibitory activity of 4-hexen-3-one using a 96-well microplate format, which is ideal for screening and dose-response studies.

Materials and Reagents

| Equipment & Consumables | Chemicals & Reagents |

| 96-well flat-bottom microplates | Jack Bean Urease (e.g., Sigma-Aldrich, Cat. No. U1500) |

| Microplate reader (630 nm filter) | Urea (ACS grade) |

| 37°C Incubator | 4-Hexen-3-one (Test Compound) |

| Multichannel pipettes (5-300 µL) | Thiourea (Positive Control/Standard Inhibitor)[4] |

| Sterile pipette tips | Potassium phosphate monobasic (KH₂PO₄) |

| Reagent reservoirs | Potassium phosphate dibasic (K₂HPO₄) |

| Phenol (C₆H₅OH) | |

| Sodium nitroprusside (Sodium nitroferricyanide(III) dihydrate) | |

| Sodium hypochlorite (NaOCl) solution | |

| Sodium hydroxide (NaOH) | |

| Dimethyl sulfoxide (DMSO, ACS grade) | |

| Deionized water (ddH₂O) |

Preparation of Solutions

-

Phosphate Buffer (100 mM, pH 7.4): Prepare stock solutions of 100 mM KH₂PO₄ and 100 mM K₂HPO₄. Titrate the K₂HPO₄ solution with the KH₂PO₄ solution until the pH reaches 7.4. This buffer is used for preparing enzyme and substrate solutions.

-

Jack Bean Urease Solution (5 units/mL): Prepare a stock solution by dissolving Jack Bean urease in ice-cold phosphate buffer. Prepare fresh daily and keep on ice.

-

Urea Solution (100 mM): Dissolve an appropriate amount of urea in the phosphate buffer.[4]

-

Test Compound Stock (e.g., 10 mM 4-Hexen-3-one): Prepare a stock solution in DMSO. From this stock, create serial dilutions in phosphate buffer to achieve the desired final assay concentrations.

-

Standard Inhibitor Stock (e.g., 10 mM Thiourea): Prepare a stock solution of thiourea in DMSO. Create serial dilutions in phosphate buffer. Thiourea is a well-established urease inhibitor and serves as a crucial positive control for assay validation.[10]

-

Berthelot Reagent A (Phenol Reagent): Dissolve 1 g of phenol and 5 mg of sodium nitroprusside in 100 mL of ddH₂O. Store in an amber bottle at 4°C.

-

Berthelot Reagent B (Alkali Reagent): Dissolve 0.5 g of NaOH in 100 mL of ddH₂O and add 1.6 mL of 5% NaOCl solution. Store at 4°C.

Urease Inhibition Assay Procedure

The following procedure should be performed in a 96-well microplate. It is critical to include all specified controls to ensure the validity of the results.

-

Plate Setup:

-

Blank Wells: 25 µL Phosphate Buffer + 5 µL DMSO + 55 µL Phosphate Buffer. (No enzyme, no urea initially).

-

Negative Control (100% Activity): 25 µL Urease Solution + 5 µL DMSO + 55 µL Phosphate Buffer.

-

Test Compound Wells: 25 µL Urease Solution + 5 µL of each 4-Hexen-3-one dilution + 55 µL Phosphate Buffer.

-

Positive Control Wells: 25 µL Urease Solution + 5 µL of each Thiourea dilution + 55 µL Phosphate Buffer.

-

-

Pre-incubation: Mix the contents of the wells gently and incubate the plate at 30°C for 15 minutes.[4] This step allows the inhibitor to interact with the enzyme before the substrate is introduced.

-

Reaction Initiation: Add 55 µL of the 100 mM Urea solution to all wells except the blank wells. To the blank wells, add 55 µL of phosphate buffer. The total volume in each well should now be 140 µL.

-

Enzymatic Reaction Incubation: Incubate the plate at 30°C for 15 minutes.[4]

-

Color Development:

-

Add 45 µL of Berthelot Reagent A (Phenol Reagent) to each well.

-

Immediately follow by adding 70 µL of Berthelot Reagent B (Alkali Reagent) to each well.[4]

-

-

Final Incubation: Allow the plate to stand at room temperature for 50 minutes for the blue-green color to fully develop.[4]

-

Absorbance Measurement: Measure the absorbance of each well at 630 nm using a microplate reader.[4]

Data Analysis and Presentation

Calculation of Percentage Inhibition

The percentage of urease inhibition for each concentration of 4-hexen-3-one is calculated using the absorbance (OD) values with the following formula:

% Inhibition = [1 - (ODtestwell / ODcontrol)] x 100 [1]

Where:

-

ODtestwell is the absorbance of the well containing the test compound.

-

ODcontrol is the absorbance of the negative control well (100% enzyme activity).

Determination of IC₅₀ Value

The half-maximal inhibitory concentration (IC₅₀) is the concentration of an inhibitor required to reduce the enzyme's activity by 50%.[4] To determine the IC₅₀ value, plot the calculated percentage inhibition against the logarithm of the corresponding inhibitor concentrations. The data should then be fitted to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism, Origin).

Representative Data Presentation

The inhibitory efficacy of 4-hexen-3-one should be compared against the standard inhibitor, thiourea. The results can be summarized in a table for clarity.

| Compound | Class | IC₅₀ (µM) | Source Organism of Urease |

| 4-Hexen-3-one | α,β-Unsaturated Ketone | User Determined | Jack Bean |

| Thiourea | Standard Inhibitor | 21.15 ± 0.32[4] | Jack Bean |

Note: IC₅₀ values should be presented as mean ± standard deviation from at least three independent experiments.

Visualization of Experimental Workflow

The following diagram illustrates the key steps of the in vitro urease inhibition assay.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 4-己烯-3-酮 ≥92% | Sigma-Aldrich [sigmaaldrich.com]

- 7. Berthelot's reagent - Wikipedia [en.wikipedia.org]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

Application Note & Protocol Guide: Formulating Antimicrobial Agents Using 4-Hexen-3-one Derivatives

An in-depth guide to the formulation and evaluation of novel antimicrobial agents based on 4-hexen-3-one derivatives, designed for researchers, scientists, and drug development professionals.

Authored by: Gemini, Senior Application Scientist

Introduction: The Promise of α,β-Unsaturated Ketones

4-Hexen-3-one is a volatile organic compound belonging to the class of α,β-unsaturated ketones[1]. This structural motif, characterized by a carbon-carbon double bond conjugated to a carbonyl group, is the cornerstone of its biological activity[1]. Found in various natural sources like strawberries and key lime, 4-hexen-3-one and its synthetic derivatives have emerged as promising candidates in the search for new antimicrobial agents[1][2]. They have demonstrated significant inhibitory effects against a range of pathogens, including drug-resistant strains of Helicobacter pylori and Mycobacterium tuberculosis[1][2]. The development of novel derivatives aims to enhance this innate antimicrobial potency, improve pharmacokinetic properties, and broaden the spectrum of activity, offering a potential new line of defense against the growing threat of antimicrobial resistance.

Foundational Principle: Mechanism of Antimicrobial Action

The antimicrobial efficacy of 4-hexen-3-one and its derivatives is intrinsically linked to their chemical structure as α,β-unsaturated ketones. This functionality renders them potent electrophiles, capable of undergoing a specific type of reaction known as a Michael addition or 1,4-conjugate addition.

The Key Mechanism: The electrophilic β-carbon of the enone system is highly susceptible to attack from biological nucleophiles, particularly the sulfhydryl groups (-SH) found in the amino acid cysteine[1][3]. This covalent modification of essential proteins and enzymes disrupts their function, leading to a cascade of events that culminates in the inhibition of microbial growth or cell death. This targeted reactivity is a key advantage, and research suggests that the overall antimicrobial effect may be a combination of this electrophilic action and influences on cell surface tension[3]. A notable example of a specific molecular target is the bacterial enzyme urease, which is critical for the survival of H. pylori in the acidic stomach environment and is effectively inhibited by 4-hexen-3-one[1].

Caption: Mechanism of action via Michael addition.

Synthesis Protocol: Catalytic Dehydration of 4-Hydroxy-3-Hexanone

The creation of 4-hexen-3-one derivatives often begins with the synthesis of the core molecule. One effective industrial method involves the catalytic dehydration of 4-hydroxy-3-hexanone, which provides a direct route to the desired α,β-unsaturated system[4].

Protocol 3.1: Synthesis via Catalytic Dehydration

Objective: To synthesize 4-hexen-3-one by the catalytic dehydration of 4-hydroxy-3-hexanone over a solid acid catalyst.

Materials:

-

4-hydroxy-3-hexanone (reactant)

-

Solid acid catalyst (e.g., WO₃/ZrO₂-SiO₂)[4]

-

Inert gas (e.g., Nitrogen)

-

Fixed-bed reactor system

-

Condensation and collection apparatus

-

Analytical equipment (GC-MS, NMR)

Procedure:

-

Catalyst Preparation: Prepare the WO₃/ZrO₂-SiO₂ catalyst as described in the literature, ensuring a molar ratio of W:Zr:Si between (0.05-0.3):1:(5-50)[4]. Calcine the catalyst at high temperatures to ensure stability and activity.

-

Reactor Setup: Pack a fixed-bed reactor with the prepared catalyst. Heat the reactor to the target reaction temperature (200-450 °C) under a continuous flow of inert nitrogen gas[4].

-

Reaction: Introduce the 4-hydroxy-3-hexanone reactant into the reactor at a controlled liquid hourly space velocity (LHSV) of 0.5-15 h⁻¹[4].

-

Product Collection: The gaseous product stream exiting the reactor is passed through a condenser to liquefy the products, which are then collected in a cooled trap.

-

Purification & Analysis: Separate the organic layer from any aqueous condensate. The crude product can be purified by fractional distillation. Confirm the identity and purity of the 4-hexen-3-one product using GC-MS and NMR spectroscopy.

Caption: Workflow for the synthesis of 4-hexen-3-one.

Formulation Strategies for Hydrophobic Derivatives

A significant challenge in the development of 4-hexen-3-one derivatives is their often hydrophobic nature, leading to poor solubility in aqueous media[5][6]. Effective formulation is critical to ensure bioavailability and accurate in vitro testing. Nanotechnology-based approaches have shown particular promise for formulating hydrophobic antimicrobial peptides[7].

| Formulation Strategy | Principle | Advantages | Disadvantages | Key References |

| Co-solvents | Using a water-miscible organic solvent (e.g., DMSO) to dissolve the compound before dilution in aqueous media. | Simple, cost-effective for initial screening. | Can be toxic to cells at higher concentrations; may precipitate upon dilution. | [8] |

| Cyclodextrins | Encapsulating the hydrophobic molecule within the hydrophobic core of a cyclodextrin (e.g., β-cyclodextrin). | Increases aqueous solubility, can improve stability.[5] | Requires specific cyclodextrin-drug compatibility; can be costly. | [5] |

| Liposomal Encapsulation | Incorporating the compound into the lipid bilayer of liposomes. | Biocompatible, can improve drug delivery and reduce toxicity.[7] | Complex manufacturing process; potential for instability. | [7] |

| Polymeric Nanoparticles | Encapsulating or conjugating the compound with a polymer to form nanoparticles. | High loading capacity, controlled release, can be tailored for specific properties.[9] | Potential for polymer toxicity; complex characterization required. | [7][9] |

Protocols for Antimicrobial Efficacy Assessment

Determining the potency of a new antimicrobial agent is a cornerstone of its preclinical evaluation. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are the gold-standard metrics for this purpose[10][11].

Protocol 5.1: Minimum Inhibitory Concentration (MIC) by Broth Microdilution

Objective: To determine the lowest concentration of a 4-hexen-3-one derivative that prevents the visible in vitro growth of a specific microorganism[10][12]. This protocol is based on the widely accepted Clinical and Laboratory Standards Institute (CLSI) broth microdilution method[13].

Materials:

-

96-well microtiter plates

-

Test derivative stock solution (e.g., in DMSO)

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial strain (e.g., E. coli ATCC 25922)

-

0.5 McFarland turbidity standard

-

Sterile saline or phosphate-buffered saline (PBS)

-

Microplate reader (optional)

Procedure:

-

Inoculum Preparation: From a fresh agar plate (18-24h growth), suspend several bacterial colonies in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL[10]. Dilute this suspension 1:100 in CAMHB to achieve a concentration of ~1 x 10⁶ CFU/mL, which will be the working inoculum.

-

Compound Dilution Plate: a. Prepare a working solution of the test derivative in CAMHB at twice the highest desired final concentration. The solvent concentration should not affect bacterial growth[10]. b. Dispense 100 µL of CAMHB into wells 2 through 12 of a 96-well plate[10]. c. Add 200 µL of the working derivative solution to well 1. d. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and repeating this process down to well 10. Discard the final 100 µL from well 10[14]. e. Well 11 will serve as the positive growth control (no compound). Well 12 will be the sterility control (no bacteria)[14].

-

Inoculation: Inoculate wells 1 through 11 with 100 µL of the working bacterial inoculum (~1 x 10⁶ CFU/mL). This brings the final volume in each well to 200 µL and the final bacterial density to approximately 5 x 10⁵ CFU/mL[10][13].

-

Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air[10].

-

Result Interpretation: The MIC is the lowest concentration of the derivative at which there is no visible turbidity (bacterial growth)[10][13]. This can be assessed visually or by reading the optical density at 600 nm with a microplate reader.

Caption: Workflow for MIC determination via broth microdilution.

Protocol 5.2: Minimum Bactericidal Concentration (MBC) Determination

Objective: To determine the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction of the initial bacterial inoculum[14].